molecular formula C16H13FN2O2 B6628117 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid

Cat. No. B6628117
M. Wt: 284.28 g/mol
InChI Key: IAZRFFXVDAJWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy and other biomedical research areas.

Mechanism of Action

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid binds to the ATP-binding site of EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to selectively target EGFR over other members of the ErbB receptor family, making it a valuable tool for studying the specific role of EGFR in various biological processes.
Biochemical and Physiological Effects:
2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid also induces apoptosis in cancer cells by activating caspases and other apoptotic proteins. In addition, 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR over other members of the ErbB receptor family, which allows for the specific targeting of EGFR signaling. However, there are also some limitations to the use of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, it has been shown to have some off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

For the study of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid include the development of more potent and selective inhibitors of EGFR, as well as the investigation of its potential applications in other biological processes and diseases.

Synthesis Methods

The synthesis of 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-amino-1H-indole to give the desired intermediate, which is further reduced with sodium borohydride to obtain 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been widely used in scientific research for its ability to selectively inhibit the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various types of cancer and other diseases. 2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been used as a tool to study the role of EGFR in various biological processes.

properties

IUPAC Name

2-fluoro-5-(1H-indol-7-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-14-5-4-12(8-13(14)16(20)21)19-9-11-3-1-2-10-6-7-18-15(10)11/h1-8,18-19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZRFFXVDAJWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNC3=CC(=C(C=C3)F)C(=O)O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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